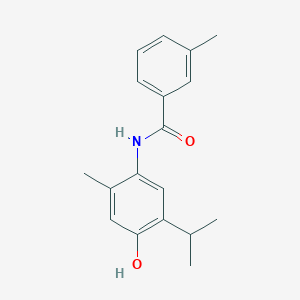

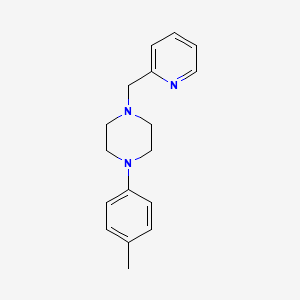

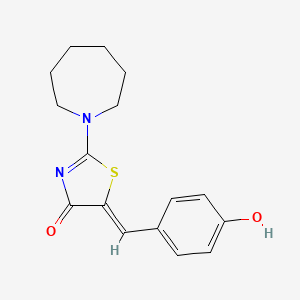

![molecular formula C22H19FN4O B5565665 8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5565665.png)

8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to our compound of interest, typically involves multi-step chemical reactions. These reactions may include condensation, cyclization, and Mannich reactions, leading to the formation of the desired quinoline carboxamide derivatives. For instance, a series of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives were synthesized from substituted aniline through Michael addition, cyclization, Mannich reaction, and condensation, highlighting the complexity and versatility of synthesis routes for these compounds (Yuan et al., 2011).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of the quinoline core, which can be functionalized with various substituents to achieve desired properties. The structure of these compounds is often confirmed using techniques such as mass spectrometry (MS) and 1H NMR, providing insights into the compound's molecular framework and the spatial arrangement of its atoms (Gavin McLaughlin et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including N-methylation and interactions with propargyl bromide. These reactions are pivotal for modifying the compound's chemical properties and enhancing its functionality. For example, the synthesis of fluorescent quinoline derivatives involves condensation followed by hydrogenolysis and reaction with propargyl bromide, demonstrating the compound's reactivity and potential for functionalization (I. Gracheva et al., 1982).

Physical Properties Analysis

The physical properties of quinoline carboxamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined using X-ray diffraction and other analytical methods. For instance, the crystal structures of certain pyrazoline derivatives were determined, providing valuable information on their stability and solubility (J. Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications of quinoline derivatives. These properties are influenced by the molecular structure and the presence of functional groups. Detailed studies on compounds like 3-fluoro-2-substituted amino-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids demonstrate the intricate relationship between structure and reactivity, showcasing the compound's potential for further chemical modifications (Sang J. Chung & D. H. Kim, 1995).

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated the potential of quinoline derivatives in antimicrobial applications, including their efficacy against Mycobacterium tuberculosis and multi-drug resistant strains. Novel ofloxacin derivatives, which share a structural resemblance to the compound , have shown significant in vitro and in vivo antimycobacterial activities. These compounds were synthesized from tetrafluoro benzoic acid and evaluated for their effectiveness against various Mycobacterium species. The most active compounds exhibited low MIC (Minimum Inhibitory Concentration) values, indicating strong antimycobacterial potency, and in animal models, significantly reduced bacterial load in lung and spleen tissues (Dinakaran et al., 2008).

Cancer Research

In the realm of cancer research, quinoline derivatives have been explored for their cytotoxic activities against various cancer cell lines. Compounds synthesized from benzo[b][1,6]naphthyridines, structurally related to the compound of interest, demonstrated potent cytotoxic properties in in vitro assays against leukemia and carcinoma cell lines. Some derivatives showed IC50 values less than 10 nM, indicating their high efficacy in inhibiting cancer cell growth. These findings suggest a promising avenue for developing new anticancer agents based on quinoline derivatives (Deady et al., 2003).

Fluorescent Probes for Biological Imaging

Quinoline derivatives have also found application as fluorescent probes for biological imaging. A study on tri-cyclic pyrano[3,2-f]quinoline derivatives, synthesized via a HCl-mediated ring closure reaction, revealed their potential as fluorophores for staining cultured HeLa cells. These compounds can bind with protein molecules, highlighting their utility in cell imaging and as tools for studying various biological processes (Majumdar et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

The application of quinoline derivatives extends into the field of materials science, particularly in the development of OLEDs. 1-Methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents have been studied as emitting materials in OLEDs, demonstrating the influence of substitution on electroluminescence, turn-on voltage, and external quantum efficiency. These findings indicate the potential of such compounds in enhancing OLED performance, offering avenues for the development of bright and efficient display technologies (and et al., 2001).

Propriétés

IUPAC Name |

8-fluoro-N-methyl-N-[[1-(2-methylphenyl)pyrazol-4-yl]methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O/c1-15-6-3-4-9-20(15)27-14-16(12-24-27)13-26(2)22(28)19-11-10-17-7-5-8-18(23)21(17)25-19/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQUQUXLSZUSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-quinolinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

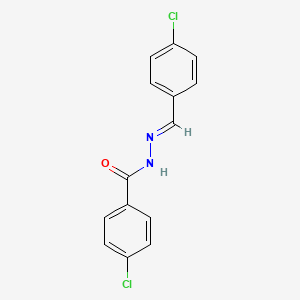

![N-{(3S*,4R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5565591.png)

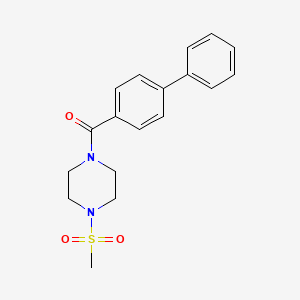

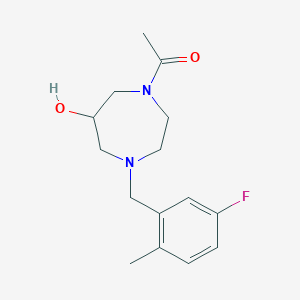

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

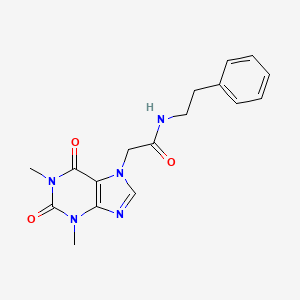

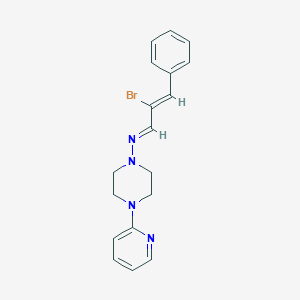

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)